molecular formula C11H11ClO B8359107 4-Cyclopropyl-2-methylbenzoyl chloride

4-Cyclopropyl-2-methylbenzoyl chloride

Cat. No.: B8359107
M. Wt: 194.66 g/mol
InChI Key: XBTNTXBJLCNBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-2-methylbenzoyl chloride is an aromatic acyl chloride derivative characterized by a benzene ring substituted with a cyclopropyl group at the para position (C4) and a methyl group at the ortho position (C2). The benzoyl chloride functional group (–COCl) confers high reactivity, making it a versatile intermediate in organic synthesis, particularly in Friedel-Crafts acylation, amidation, and esterification reactions. The cyclopropyl substituent introduces steric bulk and electron-withdrawing effects, which modulate the compound’s reactivity and stability compared to simpler benzoyl chlorides (e.g., benzoyl chloride or 4-methylbenzoyl chloride).

Structural validation of this compound and its derivatives often employs X-ray crystallography, with refinement typically conducted using the SHELX suite (e.g., SHELXL for small-molecule refinement) . The robustness of SHELX programs in handling complex substituents, such as cyclopropyl groups, ensures accurate determination of bond lengths, angles, and torsional parameters .

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

4-cyclopropyl-2-methylbenzoyl chloride

InChI

InChI=1S/C11H11ClO/c1-7-6-9(8-2-3-8)4-5-10(7)11(12)13/h4-6,8H,2-3H2,1H3

InChI Key

XBTNTXBJLCNBQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group and Substituent Effects

Key Comparison Targets :

  • 4-Methylbenzoyl chloride : Lacks the cyclopropyl group, leading to reduced steric hindrance and altered electronic properties.
  • [(4S)-4-Ethyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride (Patent Example, EP 1831199B1): A sulfonyl chloride derivative with a cyclopropyl-containing pyrimidine moiety, highlighting differences in reactivity and application .
Table 1: Structural and Reactivity Comparison
Compound Functional Group Key Substituents Reactivity Profile Primary Applications
4-Cyclopropyl-2-methylbenzoyl chloride Acyl chloride C4 cyclopropyl, C2 methyl High electrophilicity; moderate steric hindrance Pharmaceutical intermediates, agrochemicals
4-Methylbenzoyl chloride Acyl chloride C4 methyl Higher electrophilicity, lower steric hindrance Polymer catalysts, dye synthesis
[(4S)-4-Ethyl-...]methanesulfonyl chloride Sulfonyl chloride C4 ethyl, pyrimidine-cyclopropyl Lower reactivity, higher thermal stability Drug discovery (e.g., kinase inhibitors)

Crystallographic and Structural Insights

  • The cyclopropyl group in this compound induces non-planar distortions in the benzene ring, as confirmed by SHELX-refined X-ray structures . This contrasts with planar configurations in 4-methyl derivatives.
  • In the patent compound, the cyclopropyl-pyrimidine system adopts a rigid conformation, enhancing thermal stability but reducing solubility in polar solvents .

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